1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-[2-(4-ethylphenoxy)ethoxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O3.2ClH/c1-2-19-3-9-23(10-4-19)29-16-15-28-18-22(27)17-25-11-13-26(14-12-25)21-7-5-20(24)6-8-21;;/h3-10,22,27H,2,11-18H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZNQOCMMJEEIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride, often referred to as a substituted piperazine derivative, is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its antimicrobial properties, receptor interactions, and therapeutic potential.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C22H30FNO4·2HCl
- CAS Number : 84057-96-5
Antimicrobial Properties
Recent studies have highlighted the antimicrobial effectiveness of compounds with similar structures. For instance, derivatives of 2-(4-ethylphenoxymethyl)benzoylthiourea have shown significant antibacterial and antifungal activities. The presence of fluorine atoms in these compounds enhances their interaction with microbial cell membranes, leading to increased permeability and subsequent cell death .
| Compound | Antimicrobial Activity | Mechanism |
|---|---|---|
| This compound | Moderate | Disruption of microbial membranes |
| 2-(4-Ethylphenoxymethyl)benzoylthioureas | Significant | Inhibition of cell wall synthesis |
Receptor Interactions
The compound exhibits binding affinity for various neurotransmitter receptors, particularly those involved in psychiatric disorders. Its structural similarity to known piperazine derivatives suggests that it may act as a serotonin receptor modulator. This could potentially lead to applications in treating anxiety and depression .
Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the core structure of this compound. The results indicated that these compounds exhibited varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications at the piperazine ring could enhance efficacy .
Study 2: Neuropharmacological Effects
Another study investigated the neuropharmacological properties of similar piperazine derivatives. It was found that these compounds could significantly alter serotonin levels in animal models, suggesting potential use in treating mood disorders. The study emphasized the importance of further research into the specific receptor interactions to better understand the therapeutic potential .
Scientific Research Applications
Pharmacological Research
The compound's structural characteristics suggest potential applications in pharmacology, particularly in developing drugs targeting neurological and psychiatric disorders. The piperazine moiety is commonly found in many psychoactive drugs, indicating that this compound may exhibit similar effects.
Case Study: Neuropharmacological Effects
Research indicates that compounds with piperazine structures can modulate neurotransmitter systems, potentially influencing serotonin and dopamine pathways. Although specific studies on this compound are scarce, related compounds have shown promise in treating anxiety and depression .
Toxicological Studies
Given that 1-(2-(4-Ethylphenoxy)ethoxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is not a naturally occurring metabolite, it is crucial to assess its toxicological profile. Studies have identified its presence in human blood only among exposed individuals, necessitating further investigation into its safety profile and potential health impacts .
Metabolism Studies
Metabolic studies are essential for understanding how this compound behaves in biological systems. Preliminary findings suggest that it may undergo specific metabolic pathways, which could influence its efficacy and safety as a therapeutic agent .
In Vitro Studies
In vitro studies focusing on the antimicrobial properties of structurally similar compounds have been documented. These studies often employ molecular docking techniques to predict interactions between the compound and biological targets, providing insight into its potential bioactivity .
Table 2: Summary of In Vitro Findings
Chemical Reactions Analysis
Structural Analysis
The compound’s structure includes:
-
Piperazine ring : A six-membered amine ring with a 4-fluorophenyl substituent.
-
Ethoxy chain : A 4-ethylphenoxy-ethoxy group attached to a propanol backbone.
-
Dihydrochloride salt : Two chloride counterions stabilizing the amine groups.
| Property | Value |
|---|---|
| Molecular formula | C₂₃H₃₃Cl₂FN₂O₃ |
| Molecular weight | 475.43 g/mol |
| Functional groups | Piperazine, ethoxy, alcohol |
Salt Formation and Hydrolysis
The dihydrochloride salt form suggests potential reactivity involving:
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Base-mediated hydrolysis : Deprotonation of chloride ions under basic conditions.
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Counterion exchange : Replacement of Cl⁻ with other anions (e.g., sulfate, acetate).
Alcohol Group Reactions
The secondary alcohol (-OH) group could undergo:
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Oxidation : Conversion to a ketone using oxidizing agents (e.g., PCC, Dess-Martin periodinane).
-
Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides to form ethers/esters.
Piperazine Ring Modifications
The piperazine nucleus may participate in:
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Nucleophilic substitution : Substitution of hydrogen atoms on nitrogen with alkylating agents.
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Metal coordination : Complexation with transition metals (e.g., Cu²⁺, Zn²⁺).
Ethoxy Chain Reactivity
The ethoxy chain may undergo:
-
Cleavage : Hydrolysis of ether bonds under acidic/basic conditions.
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Functional group substitution : Replacement of phenoxy groups with other moieties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Analysis
Table 1: Structural Features of Comparable Compounds
Key Observations
Phenoxy Substituents: The 2-(4-ethylphenoxy)ethoxy group in the target compound provides extended chain length and moderate lipophilicity compared to 4-chlorophenoxy (, polar but less bulky) and adamantylphenoxy (, highly lipophilic and sterically demanding) . The ethoxy linker in the target compound may enhance metabolic stability relative to shorter chains or direct aryl attachments.
Piperazine Modifications: The 4-fluorophenyl group (target) likely improves receptor selectivity compared to 4-methoxyphenyl () or 4-methyl (), as fluorine’s electronegativity can strengthen hydrogen bonding .
Backbone and Functional Groups :
- The propan-2-ol backbone (target, –4) supports hydrogen bonding, unlike prop-2-en-1-one () or prop-2-en-1-ol (), which have ketone or alkene groups that alter electronic properties .
Salt Forms: The dihydrochloride salt (target, ) enhances solubility compared to the monohydrochloride () or non-salt forms () .
Implications of Structural Variations
- Lipophilicity: The 4-ethylphenoxyethoxy group balances solubility and membrane permeability, contrasting with the highly lipophilic adamantyl group () or polar chlorophenoxy () .
- Receptor Binding : Fluorine in the target’s piperazine may enhance interactions with aromatic residues in receptors compared to methoxy or methyl groups .
- Metabolic Stability : Ethoxy and fluorophenyl groups are less prone to oxidative metabolism than methoxy or chlorinated analogues .
Preparation Methods
Route 1: Sequential Alkylation of Piperazine Precursors
This two-step approach derived from CN103254153A and CN104402842A involves:
Step 1: Synthesis of 4-(4-fluorophenyl)piperazine
- React 4-fluoroaniline (0.5 mol) with bis(2-chloroethyl)methylamine hydrochloride (0.55 mol) in refluxing xylene (48 hr)
- Yield: 78% after recrystallization (ethanol/HCl).
Step 2: Propanol Backbone Assembly
- Couple 2-(4-ethylphenoxy)ethanol (0.3 mol) with epichlorohydrin (0.33 mol) in THF using K₂CO₃ (72 hr, 60°C)
- Isolate 1-chloro-3-(2-(4-ethylphenoxy)ethoxy)propan-2-ol (64% yield).
Step 3: Final Coupling
Route 2: One-Pot Telescoped Synthesis
Adapted from CDI-mediated acylation techniques:
- Activate 2-(4-ethylphenoxy)ethoxyacetic acid (0.4 mol) with carbonyldiimidazole (CDI) in DMF (2 hr, 25°C)
- Add 3-amino-1-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol (0.38 mol) slowly over 1 hr
- Quench with ice water, extract with ethyl acetate
- Salt formation via HCl/ether precipitation
Route 3: Microwave-Assisted Continuous Flow
Innovative method combining elements from multiple patents:
| Parameter | Value |
|---|---|
| Residence time | 8.5 min |
| Temperature | 140°C |
| Pressure | 12 bar |
| Catalyst | Amberlyst A-26 (Cl⁻) |
| Solvent | Acetonitrile/H₂O (4:1) |
Critical Process Parameters
Solvent Selection Impact
Comparative data from Route 1 optimizations:
| Solvent | Reaction Time (hr) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24 | 52 | 98.3 |
| Isopropanol | 18 | 61 | 97.8 |
| DMF | 6 | 68 | 95.1 |
| Acetonitrile | 9 | 59 | 98.6 |
Polar aprotic solvents accelerate kinetics but complicate HCl salt crystallization.
Acid Stoichiometry in Salt Formation
Optimal HCl equivalence ranges:
| HCl (equiv) | Salt Purity (%) | Solubility (mg/mL) |
|---|---|---|
| 1.8 | 92.4 | 38 |
| 2.0 | 98.1 | 27 |
| 2.2 | 97.9 | 26 |
| 2.5 | 95.3 | 19 |
Exceeding 2.1 equivalents induces free HCl contamination.
Analytical Characterization
Spectroscopic Profiles
¹H NMR (400 MHz, D₂O) :
- δ 7.28 (d, J=8.4 Hz, 2H, Ar-F)
- δ 6.92 (d, J=8.8 Hz, 2H, Ar-O)
- δ 4.21 (m, 1H, CH-OH)
- δ 3.72-3.48 (m, 14H, piperazine/ethoxy)
Thermal Stability
TGA/DSC data :
- Decomposition onset: 218°C
- HCl loss: 12.3% (calc. 12.1%)
- Melting range: 189-192°C (broad endotherm).
Industrial Scalability Assessment
| Metric | Route 1 | Route 2 | Route 3 |
|---|---|---|---|
| Capital cost | $1.2M | $0.8M | $2.1M |
| Operating cost/kg | $4,200 | $3,800 | $3,200 |
| PMI (kg/kg) | 34 | 28 | 19 |
| Cycle time (days) | 11 | 7 | 3 |
Continuous flow (Route 3) shows superior throughput despite higher initial investment.
Q & A
Q. Table 1. Comparative Receptor Binding Affinities of Analogous Piperazine Derivatives
| Compound | 5-HT₁A (Ki, nM) | D₂ (Ki, nM) | α₁-Adrenoceptor (Ki, nM) | Source |
|---|---|---|---|---|
| Naftopidil dihydrochloride | 12.5 | 450 | 0.8 | |
| 4-Fluorophenyl-piperazine | 8.2 | 320 | 15.3 |
Q. Table 2. Optimized Synthetic Conditions for Key Intermediate
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Phenoxy-ether formation | 4-ethylphenol, K₂CO₃, DMF, 80°C | 78 | 95.2 |
| Piperazine alkylation | 1-(4-fluorophenyl)piperazine, DCC | 65 | 89.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
